2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol
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Overview
Description
2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol is a complex organic compound that features a brominated pyrimidine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol typically involves multiple steps:
Amination: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where an amino group replaces a leaving group on the aromatic ring.
Coupling: The brominated pyrimidine and the nitrophenyl amine are coupled under conditions that promote the formation of the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-({5-Chloro-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-({5-Bromo-2-[(4-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
The presence of the bromine atom and the specific positioning of the nitro group confer unique chemical properties to 2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol, affecting its reactivity and potential applications. These structural differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-[[5-bromo-2-(3-nitroanilino)pyrimidin-4-yl]amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O3/c1-2-9(8-21)17-13-12(15)7-16-14(19-13)18-10-4-3-5-11(6-10)20(22)23/h3-7,9,21H,2,8H2,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCGXQYFZNPMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=NC=C1Br)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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